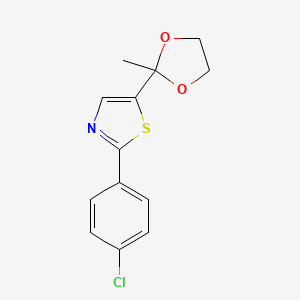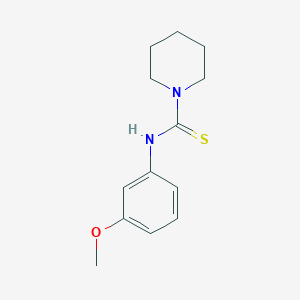
N-(3-methoxyphenyl)piperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Enhancer
N-(3-methoxyphenyl)piperidine-1-carbothioamide, due to its piperidine nucleus, may act as a bio-enhancer. It can potentially improve the bioavailability of drugs by enhancing their absorption and effect . This application is particularly valuable in pharmaceuticals where increasing the efficacy of a drug without increasing its dose is desired.
Anticancer Agent
Compounds with a piperidine structure have been shown to exhibit anticancer properties. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be investigated for its potential to inhibit cancer cell growth and metastasis .
Antimicrobial Activity
Piperidine derivatives are known for their antimicrobial effects. Research into N-(3-methoxyphenyl)piperidine-1-carbothioamide could explore its effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Neuroprotective Effects
The compound’s ability to cross the blood-brain barrier could be leveraged to study its neuroprotective effects. It might be used to treat neurodegenerative diseases by protecting neuronal cells from damage .
Anti-Inflammatory Properties
Piperidine compounds have demonstrated anti-inflammatory activities. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be applied in the treatment of chronic inflammatory diseases by modulating inflammatory pathways .
Analgesic Applications
Due to the analgesic properties of piperidine derivatives, this compound could be used in pain management. Its efficacy in reducing pain without the side effects associated with opioids could be a significant area of research .
Antidepressant-like Effects
Research has indicated that piperidine compounds can have antidepressant-like effects. N-(3-methoxyphenyl)piperidine-1-carbothioamide might be studied for its potential use in treating depression and mood disorders .
Antioxidant Potential
The antioxidant properties of piperidine derivatives make them candidates for combating oxidative stress. N-(3-methoxyphenyl)piperidine-1-carbothioamide could be researched for its ability to scavenge free radicals and protect cells from oxidative damage .
Mécanisme D'action
Target of Action
N-(3-methoxyphenyl)piperidine-1-carbothioamide is a chemical compound with potential applications in scientific research. monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
This results in an increased concentration of dopamine, which can help alleviate symptoms in conditions like Parkinson’s disease .
Biochemical Pathways
The biochemical pathways affected by N-(3-methoxyphenyl)piperidine-1-carbothioamide are not explicitly known. If it acts similarly to MAO-B inhibitors, it would affect the dopamine metabolic pathway. By inhibiting the MAO-B enzyme, these compounds prevent the breakdown of dopamine, thus increasing its availability .
Result of Action
If it acts as an MAO-B inhibitor, it could potentially increase the concentration of dopamine in the brain, which could have a significant impact on neurological conditions like Parkinson’s disease .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-7-5-6-11(10-12)14-13(17)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYBFYULQKNLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
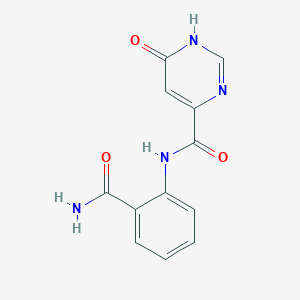
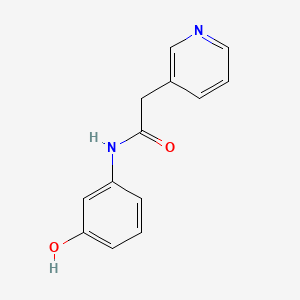
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)
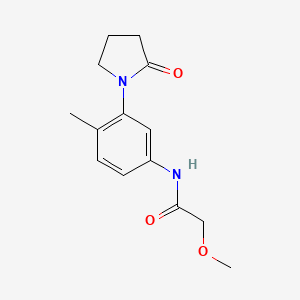
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one](/img/structure/B2871346.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
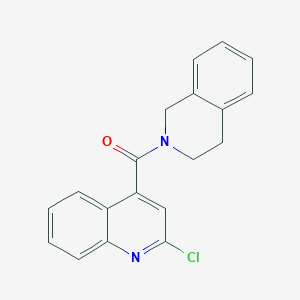
![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)
